5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Chemical Structure and Properties: 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 440627-38-3) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core substituted at positions 5, 6, and 6. Its molecular formula is C₁₇H₁₇N₃O₂, and molecular weight is 295.34 g/mol . The 6-position is occupied by a 4-methylbenzyl group, distinguishing it from analogs with alternative substituents (e.g., 2-methylbenzyl or allyl groups) .
For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is prepared using acetylacetone and aminopyrazole precursors in acetic acid/ethanol under reflux . The 4-methylbenzyl group at position 6 likely arises from alkylation or substitution reactions during synthesis.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-4-6-13(7-5-10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSILRKQITZRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C(=C(C=N3)C(=O)O)N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Unfortunately, the search results provided do not contain specific applications of "5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid." However, the search results do provide information regarding the properties, synthesis, and potential uses of related pyrazolo[1,5-a]pyrimidines, which can be used to infer potential applications of the target compound.
Chemical Information
- Name: 5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- CAS Number: 440650-70-4
- Molecular Formula: C17H17N3O2
- Molecular Weight: 295.34
Potential Applications Based on Pyrazolo[1,5-a]pyrimidine Derivatives
- Anti-inflammatory Agents : Pyrazolo[1,5-a]quinazoline derivatives have demonstrated anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity . They may also act as ligands for mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and JNK3 .
- HCV RNA Polymerase Inhibitors: Pyrazolo[1,5-a]pyrimidine scaffolds have been used to develop novel series of HCV RNA polymerase inhibitors .
- Optical Applications: Pyrazolo[1,5-a]pyrimidines can be strategic compounds for optical applications because of their photophysical properties and biological activities, allowing their use as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
- mTOR Inhibitors: Pyrazolopyrimidine compounds can be used as mTOR inhibitors .
Mechanism of Action
The mechanism by which 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Allyl-substituted analogs (e.g., 6-allyl) exhibit higher reactivity due to the unsaturated bond but lower metabolic stability .
Electronic Effects :
- Electron-withdrawing groups (e.g., 4-nitro-pyrazole in ) reduce electron density at the pyrimidine ring, altering reactivity in metal coordination compared to the electron-donating methyl groups in the target compound.
Simpler analogs (e.g., unsubstituted 6-H derivative ) lack the steric bulk needed for stable coordination, limiting their utility in metal-based drug design.
Key Observations :
Anticancer Potential: Pyrazolopyrimidines with bulky aryl groups (e.g., 4-tolyldiazenyl in ) show enhanced antitumor activity due to improved target binding. The target compound’s 4-methylbenzyl group may similarly enhance interactions with hydrophobic enzyme pockets. Niosomal formulations (e.g., vitamin E TPGS carriers ) address solubility issues common in pyrazolopyrimidine derivatives, suggesting that the target compound’s lipophilicity could be leveraged for drug delivery.
Imaging Applications :
Thermodynamic Stability :
Biological Activity
5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 440627-38-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
- Molecular Formula : C₁₇H₁₇N₃O₂
- Molecular Weight : 295.34 g/mol
- CAS Number : 440627-38-3
- MDL Number : MFCD03830506
Biological Activity Overview
The pyrazolo[1,5-a]pyrimidine scaffold is known for its diverse biological activities, including anti-inflammatory, anticancer, and enzymatic inhibitory properties. The specific compound under review has shown promise in several areas:
1. Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit inflammatory pathways. For instance, a study demonstrated that certain derivatives effectively downregulated the NF-κB pathway, a key regulator in inflammatory responses. Compounds similar to this compound exhibited IC50 values below 50 µM in inhibiting lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity .
2. Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. A related study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and assessed their inhibition of cathepsin K. The results showed moderate inhibition activity (K_i ≥ 77 μM), suggesting potential therapeutic applications in diseases where cathepsin K plays a role .
3. Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer properties due to its ability to interfere with cancer cell signaling pathways. Compounds derived from this scaffold have been reported to induce apoptosis in various cancer cell lines . The structural modifications present in this compound may enhance its efficacy against specific cancer types.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving LPS-stimulated macrophages, derivatives of pyrazolo[1,5-a]pyrimidines were tested for their ability to reduce pro-inflammatory cytokines. The results indicated that compounds with similar structures to the target compound significantly reduced TNF-alpha and IL-6 levels.
Case Study 2: Anticancer Activity
A study investigated the effects of various pyrazolo[1,5-a]pyrimidines on HeLa cells (cervical cancer). The results showed that compounds with modifications at the 6-position exhibited enhanced cytotoxicity compared to their unmodified counterparts.
Data Table of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed to prepare 5,7-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Answer:
The synthesis typically involves cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl precursor. Key steps include:
- Core formation : Reacting methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters (e.g., methyl 3-oxopentanoate derivatives) in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine core .
- Functionalization : Introducing the 4-methylbenzyl group at position 6 via nucleophilic substitution using benzyl halides or coupling agents.
- Carboxylic acid formation : Hydrolysis of the ester group at position 3 using LiOH in methanol/water, followed by acidification to yield the carboxylic acid .
Purification is achieved via recrystallization (ethanol or DMF/water) or column chromatography .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
By-product formation is mitigated by:
- Temperature control : Maintaining temperatures below 80°C during cyclocondensation to prevent acidolytic cleavage of protecting groups (e.g., Boc) .
- Activating agents : Using bis(pentafluorophenyl) carbonate (BPC) for amidation, which improves yields (55–87%) compared to traditional reagents like EEDQ or CDI .
- Stoichiometric precision : Ensuring exact molar ratios of reactants to avoid unreacted intermediates, as excess reagents can lead to side reactions (e.g., over-oxidation) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirms substituent positions (e.g., methyl groups at 5/7, benzyl at 6) and aromatic proton environments .
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano/nitrile groups if present .
- Mass spectrometry (MS) : Validates molecular weight (e.g., HRMS for exact mass) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Advanced: How do substituents at position 6 influence biological activity?
Answer:
The 4-methylbenzyl group enhances:
- Lipophilicity : Improves membrane permeability, as shown in comparative studies with alkyl/aryl analogs .
- Target binding : The bulky substituent may occupy hydrophobic pockets in enzyme active sites (e.g., cathepsin inhibitors) .
For example, replacing 4-methylbenzyl with smaller groups (e.g., methyl or chloro) reduces inhibitory potency by 30–50% in enzymatic assays .
Basic: What purification methods are effective for this compound?
Answer:
- Recrystallization : From ethanol or DMF/water mixtures, yielding >95% purity for crystalline derivatives .
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3) separates polar impurities .
- HPLC : For high-purity requirements (e.g., >99%), reverse-phase C18 columns with acetonitrile/water gradients are used .
Advanced: How can contradictory literature data on synthetic yields be resolved?
Answer:
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization but may degrade acid-sensitive groups .
- Catalyst loading : Excess sodium hydride (NaH) in nucleophilic substitutions can lead to over-alkylation, reducing yields .
Reproducing methods under inert atmospheres (N2/Ar) and characterizing by-products (e.g., via LC-MS) clarifies optimal conditions .
Advanced: What strategies enable selective functionalization of the pyrazolo[1,5-a]pyrimidine core?
Answer:
- Position 3 : Direct carboxylation via ester hydrolysis under mild basic conditions (LiOH/MeOH) .
- Position 6 : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl/heteroaryl groups .
- Position 7 : Electrophilic substitution (e.g., nitration or halogenation) is feasible due to electron-rich pyrimidine rings .
Basic: What are the stability profiles and storage recommendations?
Answer:
- Stability : The carboxylic acid form is hygroscopic; decomposition occurs above 200°C.
- Storage : Desiccated at -20°C under argon to prevent oxidation or hydrolysis. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
Advanced: How does the trifluoromethyl group in analogs impact bioactivity?
Answer:
Trifluoromethyl (CF3) substitution at position 2:
- Enhances metabolic stability : Reduces cytochrome P450-mediated degradation .
- Improves binding affinity : The electron-withdrawing effect strengthens hydrogen bonding with target proteins (e.g., kinases) .
Comparisons show CF3 analogs exhibit 2–3x higher IC50 values than methyl derivatives in enzyme inhibition assays .
Advanced: What computational methods support SAR studies for this compound?
Answer:
- Docking simulations : AutoDock Vina predicts interactions with enzymes (e.g., cathepsin B) by modeling the 4-methylbenzyl group in hydrophobic pockets .
- DFT calculations : B3LYP/6-31G* optimizations reveal charge distribution at position 3 (carboxylic acid) influences solubility and reactivity .
- QSAR models : Correlate substituent bulk (e.g., molar refractivity) with bioactivity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
